DODECYLPYRIDINIUM CHLORIDE

Description

The exact mass of the compound 1-Dodecylpyridinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35027. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Deodorant; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-dodecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQHIYSTBXDYNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

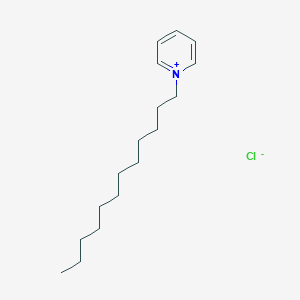

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-73-4 (Parent), 15416-74-7 (Parent) | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7051476 | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-74-5 | |

| Record name | Dodecylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-dodecylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJM5A6A3YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Determination of the Critical Micelle Concentration of Dodecylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the Critical Micelle Concentration (CMC) of dodecylpyridinium chloride (DPC), a cationic surfactant of significant interest in pharmaceutical and chemical research. The CMC is a fundamental parameter that defines the concentration at which surfactant monomers begin to self-assemble into larger, organized structures known as micelles.[1] Accurate determination of the CMC is crucial for understanding and optimizing the behavior of DPC in various applications, including drug delivery, solubilization, and formulation development.

Core Principles of Micellization

Surfactants like this compound are amphiphilic molecules, possessing both a hydrophilic (water-loving) pyridinium (B92312) head group and a hydrophobic (water-fearing) dodecyl tail. In aqueous solutions at low concentrations, DPC exists as individual monomers. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, reducing the surface tension of the solution.

Once the interface is saturated, a point is reached where it becomes thermodynamically more favorable for the hydrophobic tails to aggregate in the bulk solution to minimize their contact with water. This self-assembly process results in the formation of micelles, colloidal-sized aggregates with a hydrophobic core and a hydrophilic shell. The specific concentration at which this phenomenon occurs is the Critical Micelle Concentration (CMC).[1][2] Above the CMC, additional surfactant molecules primarily form new micelles, while the monomer concentration remains relatively constant.[1][2] This transition leads to abrupt changes in several physicochemical properties of the solution, which form the basis for the experimental determination of the CMC.[3][4]

Experimental Methodologies for CMC Determination

Several techniques can be employed to measure the CMC of DPC. The most common methods rely on detecting the sharp change in a physical property of the solution as a function of surfactant concentration.

Conductometry

Principle: The conductometric method is highly suitable for ionic surfactants like DPC.[5] Below the CMC, the specific conductivity of the solution increases linearly with the concentration of DPC monomers, which are fully ionized.[5] When micelles form, the overall mobility of the charge carriers changes. The newly formed micelles are larger and less mobile than the free monomers, and they also bind a fraction of the counterions (Cl⁻), effectively reducing the total number of mobile charge carriers. This results in a decrease in the slope of the conductivity versus concentration plot. The CMC is determined from the intersection of the two linear portions of this plot.[1][6]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of DPC (e.g., 50 mM) in deionized water with high purity.

-

Instrumentation Setup: Calibrate a conductivity meter using standard potassium chloride (KCl) solutions.[7] Place a known volume of deionized water in a thermostated vessel maintained at a constant temperature (e.g., 25°C ± 0.1°C) with gentle stirring.[8]

-

Titration & Measurement: Immerse the conductivity probe into the water, ensuring it does not touch the vessel walls or the stir bar.[9] After allowing the system to equilibrate, record the initial conductivity.

-

Data Collection: Make successive additions of the DPC stock solution into the vessel using a micropipette. After each addition, allow the solution to stabilize for a few minutes and record the specific conductivity.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the DPC concentration. The plot will show two linear regions with different slopes. The CMC is determined as the concentration at the point of intersection of these two lines.[3]

Workflow Diagram:

Caption: Workflow for CMC determination of DPC using conductometry.

Tensiometry

Principle: This classic method measures the surface tension of the surfactant solution as a function of its concentration.[5] As DPC is added to water, the amphiphilic monomers migrate to the air-water interface, disrupting the cohesive energy of water molecules and thereby reducing the surface tension. This reduction continues until the surface becomes saturated with monomers. At this point, micelle formation begins in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration.[1] The CMC is identified as the concentration at which this plateau begins.

Experimental Protocol:

-

Solution Preparation: Prepare a series of DPC solutions in deionized water with concentrations spanning the expected CMC value.

-

Instrumentation: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) to measure the surface tension.[10] Ensure the instrument is calibrated and the ring or plate is thoroughly cleaned before each measurement.

-

Measurement: For each solution, measure the surface tension at a constant temperature. Allow sufficient time for each measurement to reach equilibrium, as the migration of surfactant molecules to the interface is not instantaneous.

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the DPC concentration (log C).[5] The resulting curve will show a sharp break point. The concentration corresponding to this inflection point is the CMC.[5]

Workflow Diagram:

Caption: Workflow for CMC determination of DPC using tensiometry.

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which has different fluorescence characteristics in polar (water) and non-polar (micellar core) environments.[11][12] In water, the emission spectrum of pyrene exhibits distinct peaks. When micelles form, the pyrene molecules preferentially partition into the hydrophobic micellar core.[13] This change in the microenvironment causes a noticeable shift in the fluorescence emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the probe's environment and decreases significantly as pyrene moves from water into the micelles. The CMC is determined by plotting the I₁/I₃ ratio against the surfactant concentration and identifying the point of sharp change.

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like acetone (B3395972) or methanol.

-

Sample Preparation: Prepare a series of vials containing DPC solutions of varying concentrations. Add a small aliquot of the pyrene stock solution to each vial, ensuring the final concentration of the organic solvent is minimal (<1%) to avoid affecting the micellization process. Allow the solvent to evaporate completely in the dark.[11] Then, add the aqueous DPC solutions to each vial and allow them to equilibrate.

-

Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum of pyrene (typically from 350 to 500 nm) for each sample, using an excitation wavelength of around 336 nm.[11][13]

-

Data Analysis: From each spectrum, determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the intensity ratio I₁/I₃ as a function of the DPC concentration. The plot will show a sigmoidal curve, and the CMC is often taken as the concentration at the midpoint of the transition.

Workflow Diagram:

Caption: Workflow for CMC determination using fluorescence spectroscopy.

UV-Vis Spectroscopy

Principle: Similar to fluorescence, UV-Vis spectroscopy can determine the CMC using a probe whose absorption spectrum is sensitive to the polarity of its environment.[14] A common probe is benzoylacetone (B1666692) (BZA), which exists in an equilibrium between its keto and enol tautomers.[2][4] The enol form is favored in the non-polar environment of the micellar core. The two forms have distinct absorption maxima. Below the CMC, the spectrum is dominated by the form present in water. Above the CMC, as the probe partitions into the micelles, the absorbance of the enol form (at ~312 nm) increases while the keto form (~250 nm) decreases.[4] The CMC is found by plotting the absorbance at a specific wavelength against the surfactant concentration.

Experimental Protocol:

-

Sample Preparation: Prepare a series of DPC solutions of varying concentrations, each containing a fixed, low concentration of the UV-Vis probe (e.g., BZA).

-

Spectroscopic Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum for each sample over the relevant wavelength range (e.g., 200-400 nm).[14]

-

Data Analysis: Plot the absorbance at the wavelength corresponding to the probe's micellar form (e.g., ~312 nm for BZA) as a function of DPC concentration. The plot will show a break point where the absorbance begins to change more rapidly. This point corresponds to the CMC.[4]

Workflow Diagram:

Caption: Workflow for CMC determination of DPC using UV-Vis spectroscopy.

Quantitative Data for this compound CMC

The CMC of DPC is influenced by various factors, including temperature, pressure, and the presence of electrolytes or organic co-solvents.[1][6] The table below summarizes reported CMC values under different experimental conditions.

| Determination Method | Temperature (°C) | Additives / Conditions | Reported CMC (mM) | Reference |

| Conductometry | 25 | Aqueous Solution | 15.6 | [15] |

| Conductometry | 25 | Aqueous Solution | ~14.7 (recalculated) | [8] |

| Tensiometry | 25 | Aqueous Solution | ~14.7 | [8] |

| Conductometry | 25 | 10% Ethanol (B145695) | > 15 | [6] |

| Conductometry | 25 | 20% Ethanol | > 15 | [6] |

| Conductometry | 25 | 30% Ethanol | > 15 | [6] |

| Conductometry | 25 | Presence of NaCl | Decreases with salt | [16][17] |

Note: The CMC generally increases with the addition of short-chain alcohols like ethanol and with increasing temperature.[6] Conversely, the addition of electrolytes like NaCl decreases the CMC by reducing electrostatic repulsion between the ionic head groups.[16][18]

Factors Influencing CMC of DPC

Understanding the factors that modulate the CMC is critical for formulation and application development.

-

Temperature: For ionic surfactants, the effect of temperature on CMC can be complex. Often, the CMC value passes through a minimum as the temperature is raised.[3] For DPC, studies have shown that the CMC tends to increase with increasing temperature in the presence of ethanol.[6]

-

Addition of Electrolytes: The addition of salts (e.g., NaCl) to a DPC solution significantly lowers the CMC.[16][18] The added counterions shield the electrostatic repulsion between the positively charged pyridinium head groups, making it easier for them to aggregate into micelles.[18]

-

Addition of Co-solvents: The addition of organic co-solvents, such as ethanol, generally increases the CMC of DPC.[6] This is because the co-solvent increases the solubility of the surfactant monomers in the bulk solution, thus disfavoring the aggregation into micelles.[18]

-

Hydrophobic Chain Length: While this guide focuses on this compound (C12), it is a general principle that increasing the length of the hydrophobic alkyl chain decreases the CMC, as a longer chain provides a stronger driving force for micellization.[2][18]

Logical Relationship of Factors Affecting CMC:

References

- 1. justagriculture.in [justagriculture.in]

- 2. agilent.com [agilent.com]

- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Mechanism of Action of Dodecylpyridinium Chloride as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylpyridinium chloride (DPC), a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family, exhibits a multifaceted mechanism of action primarily driven by its amphiphilic nature. This guide elucidates the core principles of DPC's surfactant activity, focusing on its physicochemical properties, its disruptive interactions with biological membranes and proteins, and its consequent antimicrobial and cytotoxic effects. Through a comprehensive review of scientific literature, this document presents quantitative data, detailed experimental protocols, and visual representations of the molecular processes involved, providing a technical resource for researchers in surfactant science, microbiology, and drug development.

Physicochemical Properties of this compound

DPC is characterized by a positively charged pyridinium (B92312) head group and a 12-carbon hydrophobic alkyl chain. This structure dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration and a significant reduction in surface tension.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which individual surfactant monomers begin to aggregate into micelles. This process is crucial for DPC's detergency and solubilization capabilities. The CMC of DPC is influenced by factors such as temperature and the presence of electrolytes or organic solvents.[1][2][3]

| Temperature (°C) | Solvent | CMC (mM) | Reference |

| 25 | Water | 14.7 | [4] |

| 30 | Water | 15.1 | [4] |

| 35 | Water | 15.5 | [4] |

| 40 | Water | 16.0 | [4] |

| 45 | Water | 16.5 | [4] |

| 50 | Water | 17.0 | [4] |

| 25 | 10% Ethanol in Water | 18.2 | [1] |

| 25 | 20% Ethanol in Water | 23.5 | [1] |

| 25 | 30% Ethanol in Water | 31.8 | [1] |

Surface Tension Reduction

As a surfactant, DPC effectively reduces the surface tension of water. This property is a direct consequence of the adsorption of DPC monomers at the air-water interface, with their hydrophobic tails oriented away from the water.

| DPC Concentration (mM) | Surface Tension (mN/m) at 25°C |

| 0.1 | ~60 |

| 1 | ~45 |

| 10 | ~38 |

| 20 (>CMC) | ~36 |

(Note: These are approximate values based on typical surfactant behavior and available data. Specific values can vary based on experimental conditions.)

Mechanism of Action on Biological Systems

The primary mechanism of DPC's biological activity stems from its ability to interact with and disrupt the fundamental components of cells, namely lipid membranes and proteins.

Interaction with and Disruption of Cell Membranes

The cationic headgroup of DPC facilitates its initial electrostatic attraction to the negatively charged components of microbial and mammalian cell membranes, such as phospholipids (B1166683) and teichoic acids.[5] Following this initial binding, the hydrophobic dodecyl tail penetrates the hydrophobic core of the lipid bilayer.[6]

This insertion disrupts the ordered structure of the membrane, leading to:

-

Increased Membrane Fluidity: The presence of DPC molecules within the bilayer interferes with the packing of phospholipid acyl chains.

-

Formation of Pores and Micelles: At lower concentrations, DPC can create transient pores, leading to leakage of intracellular components. At concentrations near or above the CMC, DPC can solubilize the membrane, forming mixed micelles with lipids and leading to complete cell lysis.[7][8]

Protein Denaturation

DPC interacts with proteins through both electrostatic and hydrophobic forces, leading to the disruption of their native three-dimensional structures and subsequent loss of function.[9]

The denaturation process typically involves:

-

Initial Binding: The cationic headgroup of DPC can interact with negatively charged amino acid residues on the protein surface.

-

Hydrophobic Interaction: The hydrophobic tail of DPC then interacts with the hydrophobic core of the protein.

-

Unfolding: This binding disrupts the delicate balance of forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) that maintain the protein's tertiary and secondary structures, causing the protein to unfold.[9]

Biological Consequences

The disruption of membranes and denaturation of essential proteins result in potent antimicrobial and cytotoxic effects.

Antimicrobial Activity

DPC exhibits broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi.[10][11][12] The primary mechanism is the catastrophic loss of membrane integrity and inactivation of membrane-bound and intracellular enzymes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | 65 | [11] |

| Escherichia coli | 160 | [11] |

| Candida albicans | 200 | [11] |

| Bacillus subtilis | 135 | [11] |

Cytotoxicity

The non-specific membrane-disrupting nature of DPC also leads to toxicity against mammalian cells. This is a critical consideration in the development of DPC-based products for human use. The cytotoxicity is concentration-dependent and can manifest as either apoptosis or necrosis.[13][14][15]

| Cell Line | IC50 (µM) | Reference |

| A549 (Human Lung Carcinoma) | ~5-15 | [16][17] |

| HeLa (Human Cervical Cancer) | ~10-20 | [17] |

| HepG2 (Human Liver Cancer) | ~15-30 | [18] |

(Note: IC50 values are highly dependent on the specific assay and cell line used and can vary between studies.)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of DPC.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of DPC by measuring the change in surface tension of aqueous solutions as a function of DPC concentration.

Methodology:

-

Prepare a series of DPC solutions in deionized water with concentrations ranging from well below to well above the expected CMC (e.g., 0.01 mM to 50 mM).

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

-

Plot the surface tension (γ) as a function of the logarithm of the DPC concentration (log C).

-

The CMC is identified as the concentration at which a sharp break in the curve occurs. The surface tension decreases with increasing DPC concentration and then plateaus above the CMC. The intersection of the two linear portions of the graph represents the CMC.[19]

Assessment of Membrane Permeability using Calcein (B42510) Leakage Assay

Objective: To quantify DPC-induced membrane disruption by measuring the leakage of a fluorescent dye from lipid vesicles.[8][20][21][22]

Methodology:

-

Vesicle Preparation:

-

Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., POPC or a mixture mimicking a bacterial membrane) in a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

-

Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Leakage Assay:

-

Dilute the calcein-loaded vesicles to a suitable concentration in a fluorescence cuvette or a 96-well plate.

-

Add varying concentrations of DPC to the vesicle suspension.

-

Monitor the increase in calcein fluorescence over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).

-

At the end of the experiment, add a detergent that completely lyses the vesicles (e.g., Triton X-100) to determine the 100% leakage value.

-

-

Data Analysis:

-

Calculate the percentage of calcein leakage at each DPC concentration and time point relative to the maximum fluorescence after Triton X-100 addition.

-

Analysis of Protein Denaturation by Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in the secondary structure of a protein upon interaction with DPC.[6][23][24]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the target protein (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., phosphate (B84403) buffer, as Tris buffer can interfere with some CD measurements). The protein concentration should be chosen to give an optimal CD signal (typically 0.1-0.2 mg/mL).

-

Prepare a stock solution of DPC.

-

-

CD Measurements:

-

Record the far-UV CD spectrum (e.g., 190-260 nm) of the native protein solution.

-

Titrate the protein solution with increasing concentrations of DPC, recording a CD spectrum after each addition and allowing for equilibration.

-

The measurements should be performed in a quartz cuvette with a defined path length at a constant temperature.

-

-

Data Analysis:

-

Analyze the changes in the CD spectra, particularly at wavelengths characteristic of α-helical (minima at ~208 and ~222 nm) and β-sheet structures. A decrease in the magnitude of these signals indicates a loss of secondary structure and protein unfolding.

-

Conclusion

This compound acts as a potent surfactant through a mechanism that involves the disruption of cellular integrity at a fundamental level. Its amphiphilic nature drives its insertion into lipid bilayers, leading to membrane permeabilization and lysis. Simultaneously, it induces the denaturation of essential proteins, crippling cellular function. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the properties of DPC in various scientific and industrial applications, while also considering its inherent cytotoxicity. A thorough understanding of its mechanism of action is paramount for the development of safe and effective products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of surfactants with phospholipid vesicles in the low concentration regime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 14. Apoptotic and necrotic cell death induced by death domain receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 20. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. boddylab.ca [boddylab.ca]

- 24. preprints.org [preprints.org]

An In-depth Technical Guide to Dodecylpyridinium Chloride: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylpyridinium chloride (DPC), also known as 1-dodecylpyridinium chloride or laurylpyridinium (B100751) chloride, is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family.[1] Its amphiphilic nature, consisting of a hydrophilic pyridinium (B92312) head and a hydrophobic dodecyl tail, underpins its wide-ranging applications as an antiseptic, disinfectant, surfactant, and preservative.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for the determination of its critical properties, and visualizations of its fundamental mechanisms of action. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

This compound typically presents as a white to off-white or pale cream crystalline solid or powder at room temperature, with a mild, characteristic amine-like odor.[1][4] Its physical and chemical characteristics are crucial for its application and are summarized below.

Quantitative Data Summary

The following table provides a consolidated summary of the key quantitative properties of this compound.

| Property | Value |

| IUPAC Name | 1-dodecylpyridin-1-ium chloride[5] |

| Synonyms | N-Dodecylpyridinium chloride, Laurylpyridinium chloride, Eltren[5][6] |

| CAS Number | 104-74-5[5][6] |

| Molecular Formula | C₁₇H₃₀ClN or C₁₇H₃₀N·Cl[5][7] |

| Molecular Weight | 283.88 g/mol [6][7][8] |

| Appearance | White to off-white/pale cream powder or crystalline solid[1][4][9] |

| Melting Point | 66-70 °C[7][9][10], 87-89 °C[6][8], 87-93 °C[4][11] |

| Boiling Point | >300 °C at 968.9 hPa[12] |

| Density | 1.04 g/cm³ at 20 °C[6] |

| Solubility | Water: 600 g/L at 20 °C[6][9]; 99.824 g/L at 25 °C[12]Organic Solvents: Soluble in ethanol, chloroform, and acetone[1][9] |

| pH | 4 (10 g/L in H₂O at 20 °C)[1][6][8] |

| Flash Point | 160 °C[6][8]; 136 °C at 967.5 hPa[12] |

| Autoignition Temperature | 270 °C[6][8] |

| LogP (n-octanol/water) | 1.899[7]; 0.671 (pH 5.3, 25 °C)[12] |

| Critical Micelle Concentration (CMC) | 5.10 x 10⁻³ M in pure water at 25°C[13] |

Note: Discrepancies in reported values, such as for melting point, may arise from different experimental conditions or the presence of hydrates.[10][14]

Stability and Reactivity

This compound is stable under normal storage conditions.[14][15][16] Key considerations for its stability and reactivity include:

-

Conditions to Avoid: There are no specific conditions known to be hazardous, though incompatible materials should be avoided.[12][15]

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[15][16]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[16] Normal use does not lead to hazardous decomposition.[14][15]

-

Hazardous Reactions: No hazardous reactions are known to occur under normal processing.[12][14][15]

Experimental Protocols

This section details methodologies for determining two key properties of this compound: its Critical Micelle Concentration (CMC) and solubility.

Determination of Critical Micelle Concentration (CMC) by Conductometry

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which monomers begin to self-assemble into micelles.[17] This transition is marked by a distinct change in the physicochemical properties of the solution, such as conductivity.[13]

Principle: The equivalent conductivity of a surfactant solution changes as the concentration increases. Below the CMC, the conductivity changes linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot indicates the CMC.[13]

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Temperature Equilibration: Place the prepared solutions in a thermostatic water bath to ensure a constant temperature (e.g., 25 °C), as CMC is temperature-dependent.[13]

-

Conductivity Measurement:

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measure the conductivity of the pure solvent (deionized water) first.

-

Measure the conductivity of each prepared dilution, starting from the most dilute and progressing to the most concentrated. Ensure the solution is gently stirred and the reading has stabilized before recording.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) versus the molar concentration (C) of this compound.

-

Identify the two linear regions in the plot (pre-micellar and post-micellar).

-

Perform a linear regression for each region to obtain two distinct lines.

-

The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).[13]

-

Caption: Workflow for CMC Determination by Conductometry.

Determination of Aqueous Solubility

Principle: The equilibrium or saturation solubility is determined by creating a saturated solution where excess solid is in equilibrium with the dissolved solute. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

Calibrated analytical balance

Methodology:

-

Sample Preparation: Add an excess amount of this compound solid to a known volume of deionized water in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 20 °C or 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Supernatant Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of deionized water to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry (utilizing the absorbance of the pyridine (B92270) ring) or HPLC.

-

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature.

Core Mechanisms and Synthesis

Mechanism of Action: Surfactancy and Micelle Formation

As a cationic surfactant, this compound reduces the surface tension of water and the interfacial tension between oil and water.[1] This property stems from its amphiphilic structure. In an aqueous solution below the CMC, DPC exists as individual monomers. As the concentration increases to the CMC, these monomers spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic dodecyl tails are sequestered in the core, away from the water, while the hydrophilic pyridinium heads form the outer corona, interacting with the aqueous environment.

Caption: Monomers self-assemble into a micelle above the CMC.

This micelle-forming ability is crucial for applications such as drug delivery, where poorly soluble drugs can be encapsulated within the hydrophobic core of the micelles, increasing their apparent aqueous solubility. The same principle allows DPC to act as an emulsifier, stabilizing oil-in-water emulsions.

Caption: DPC molecules stabilizing an oil droplet in water.

Synthesis

This compound is typically synthesized via the Menshutkin reaction, which involves the alkylation of a tertiary amine (pyridine) with an alkyl halide (e.g., 1-chlorododecane (B51209) or 1-bromododecane).[9] This reaction creates the quaternary ammonium salt.

Caption: General workflow for the synthesis of DPC.

The crude product is often purified by methods such as repeated crystallization from a suitable solvent like acetone (B3395972) to remove unreacted starting materials and byproducts.[18]

Safety and Handling

This compound requires careful handling due to its toxic and irritant properties.[2]

-

Acute Toxicity: It is toxic if swallowed and harmful in contact with skin.[5][8][12]

-

Irritation: It causes skin irritation and serious eye damage or irritation.[5][12][19] Direct contact with concentrated solutions can lead to severe burns.[2][19]

-

Sensitization: It may cause an allergic skin reaction.[5][12]

-

Environmental Hazards: DPC is very toxic to aquatic life, potentially with long-lasting effects.[12] Responsible disposal and prevention of release into waterways are critical.[2]

Personal Protective Equipment (PPE): When handling this compound, especially in its pure or concentrated form, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Work should be conducted in a well-ventilated area.[16]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. gneebio.com [gneebio.com]

- 4. n-Dodecylpyridinium chloride hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Dodecylpyridinium chloride for synthesis 104-74-5 [sigmaaldrich.com]

- 7. 1-Dodecylpyridinium chloride | CAS#:104-74-5 | Chemsrc [chemsrc.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chembk.com [chembk.com]

- 10. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]

- 11. n-Dodecylpyridinium chloride hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. chemos.de [chemos.de]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 18. This compound | 104-74-5 [chemicalbook.com]

- 19. szabo-scandic.com [szabo-scandic.com]

The Thermodynamics of Dodecylpyridinium Chloride Micellization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylpyridinium chloride (DPC) is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, membrane protein solubilization, and antimicrobial formulations.[1][2][3] Its amphiphilic nature, characterized by a hydrophilic pyridinium (B92312) head group and a hydrophobic dodecyl tail, drives its self-assembly in aqueous solutions to form thermodynamically stable aggregates known as micelles.[1] This process, termed micellization, is a critical phenomenon that dictates the physicochemical properties and functional efficacy of DPC in its diverse applications. Understanding the thermodynamics of DPC micellization is paramount for optimizing formulations and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the core thermodynamic principles governing DPC micellization, detailed experimental protocols for their determination, and a summary of key thermodynamic data.

Core Concepts in Micellization Thermodynamics

The spontaneous formation of micelles above a certain concentration, the critical micelle concentration (CMC) , is an entropically driven process.[4] The thermodynamics of micellization are described by fundamental parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters are interrelated by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A negative ΔG°mic indicates a spontaneous micellization process.[5] The enthalpy change (ΔH°mic) reflects the heat absorbed or released during micelle formation, while the entropy change (ΔS°mic) is largely associated with the release of ordered water molecules from around the hydrophobic surfactant tails, a phenomenon known as the hydrophobic effect.[4]

The pseudo-phase separation model is a common theoretical framework used to analyze the thermodynamics of micellization.[6][7][8] This model treats the formation of micelles as a phase transition, where the CMC represents the saturation concentration of the surfactant monomers in the aqueous phase, and the micelles constitute a separate pseudo-phase.[6][9]

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for the micellization of this compound under various conditions. These values are influenced by factors such as temperature and the presence of additives.

Table 1: Critical Micelle Concentration (CMC) of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | CMC (mM) |

| 10 | 283.15 | 16.3 |

| 15 | 288.15 | 15.7 |

| 20 | 293.15 | 15.3 |

| 25 | 298.15 | 15.0 |

| 30 | 303.15 | 14.8 |

| 35 | 308.15 | 14.7 |

| 40 | 313.15 | 14.9 |

Note: Data compiled from various sources and may show slight variations based on experimental conditions.

Table 2: Thermodynamic Parameters of this compound Micellization in Aqueous Solution at 25°C (298.15 K)

| Thermodynamic Parameter | Value | Units |

| ΔG°mic | -25 to -30 | kJ/mol |

| ΔH°mic | -5 to -10 | kJ/mol |

| TΔS°mic | 15 to 20 | kJ/mol |

| ΔS°mic | 50 to 70 | J/(mol·K) |

Note: These values are approximate and can vary depending on the specific experimental method and data analysis model used.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic parameters of micellization relies on precise experimental techniques. The following sections detail the methodologies for three key experiments.

Conductometry for CMC Determination

Principle: The conductivity of a surfactant solution changes with its concentration. Below the CMC, the conductivity increases almost linearly with the addition of the ionic surfactant. Above the CMC, the rate of increase in conductivity with surfactant concentration changes because the newly formed micelles have a lower mobility than the individual ions. The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.[5][10][11]

Materials and Equipment:

-

This compound (DPC)

-

Deionized water

-

Conductivity meter with a conductivity cell

-

Thermostated water bath

-

Volumetric flasks, pipettes, and beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: Prepare a stock solution of DPC (e.g., 50 mM) in deionized water.

-

Instrument Calibration: Calibrate the conductivity meter according to the manufacturer's instructions, often using standard potassium chloride solutions.

-

Titration Setup: Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker equipped with a magnetic stir bar. Immerse the conductivity cell in the water and allow the temperature to equilibrate.

-

Measurement: Record the initial conductivity of the water. Add small, precise aliquots (e.g., 0.1 mL) of the DPC stock solution to the beaker. After each addition, allow the solution to stabilize and record the conductivity.

-

Data Analysis: Plot the measured conductivity as a function of the DPC concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy for CMC Determination using a Pyrene (B120774) Probe

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene preferentially partitions into the hydrophobic micellar core. This change in environment leads to a significant decrease in the intensity ratio of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum. The CMC is determined from the inflection point of the I₁/I₃ ratio plotted against the surfactant concentration.[12][13][14]

Materials and Equipment:

-

This compound (DPC)

-

Pyrene

-

Spectrograde solvent (e.g., acetone (B3395972) or methanol) for pyrene stock solution

-

Deionized water

-

Fluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).

-

Sample Preparation: Prepare a series of DPC solutions in deionized water with varying concentrations bracketing the expected CMC. Add a small, constant amount of the pyrene stock solution to each DPC solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the volume of the organic solvent is minimal (e.g., <1% v/v) to avoid affecting the micellization process.

-

Fluorescence Measurement: Excite the samples at a wavelength of approximately 335 nm. Record the emission spectra from 350 to 450 nm.

-

Data Analysis: From each emission spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively). Plot the I₁/I₃ ratio as a function of the logarithm of the DPC concentration. The data will typically form a sigmoidal curve, and the CMC can be determined from the midpoint of the transition.

Isothermal Titration Calorimetry (ITC) for Direct Thermodynamic Characterization

Principle: Isothermal titration calorimetry directly measures the heat changes associated with molecular interactions. For micellization, a concentrated surfactant solution is titrated into a solvent (e.g., water). Below the CMC, the injection of surfactant leads to a heat of dilution. As the concentration approaches and surpasses the CMC, the heat change is a combination of the heat of dilution and the enthalpy of micelle formation (or demicellization, depending on the experimental setup). The resulting thermogram can be analyzed to determine the CMC and the enthalpy of micellization (ΔH°mic) directly.[15][16][17][18] From the CMC, the Gibbs free energy of micellization (ΔG°mic) can be calculated, and subsequently, the entropy of micellization (ΔS°mic) can be determined using the Gibbs-Helmholtz equation.

Materials and Equipment:

-

Isothermal titration calorimeter

-

This compound (DPC)

-

Deionized water or buffer solution

-

Syringes and sample cells for the ITC instrument

Procedure:

-

Sample Preparation: Prepare a concentrated solution of DPC (e.g., 20-30 times the expected CMC) in deionized water or a suitable buffer. The same solvent should be used in the sample cell. Degas all solutions thoroughly before use to prevent the formation of air bubbles.

-

Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate. Fill the sample cell with the solvent and the injection syringe with the concentrated DPC solution.

-

Titration: Perform a series of small, sequential injections of the DPC solution into the sample cell. The instrument will measure the heat change associated with each injection.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated. This plot is then fitted to a suitable model (often a demicellization model) to extract the CMC and the enthalpy of micellization (ΔH°mic).

Visualizing Experimental Workflows and Thermodynamic Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the thermodynamics of micellization.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. Method of Determination of CMC | PPT [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. scribd.com [scribd.com]

- 10. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tainstruments.com [tainstruments.com]

- 18. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers [mdpi.com]

The Aggregation Behavior of Dodecylpyridinium Chloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aggregation behavior of the cationic surfactant, dodecylpyridinium chloride (DPC), in aqueous solutions. Understanding the micellization and aggregation properties of DPC is critical for its application in various fields, including drug delivery, material science, and chemical engineering. This document summarizes key quantitative data, details common experimental protocols for characterization, and provides visual representations of the underlying principles and workflows.

Core Concepts in DPC Aggregation

This compound is an amphiphilic molecule consisting of a hydrophobic dodecyl tail and a hydrophilic pyridinium (B92312) head group. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC) , DPC monomers self-assemble into organized aggregates called micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water molecules.

The key parameters governing DPC aggregation include:

-

Critical Micelle Concentration (CMC): The concentration at which micelles first form. It is a fundamental property of a surfactant and is influenced by factors such as temperature, and the presence of electrolytes.[1][2]

-

Aggregation Number (N): The average number of DPC monomers that constitute a single micelle. This parameter provides insight into the size and shape of the micelles.[1][2]

Quantitative Data on DPC Aggregation

The following tables summarize the critical micelle concentration and aggregation number of this compound under various conditions as reported in the literature.

Table 1: Critical Micelle Concentration (CMC) of this compound in Aqueous Solution at Different Temperatures.

| Temperature (°C) | Temperature (K) | CMC (mM) |

| 10 | 283.15 | 17.5 |

| 20 | 293.15 | 16.2 |

| 25 | 298.15 | 15.8 |

| 30 | 303.15 | 15.9 |

| 40 | 313.15 | 16.8 |

| 50 | 323.15 | 18.2 |

Data sourced from conductivity measurements.

Table 2: Effect of Sodium Chloride (NaCl) Concentration on the Critical Micelle Concentration (CMC) and Aggregation Number (N) of this compound at 25°C (298.15 K).

| NaCl Concentration (mM) | CMC (mM) | Aggregation Number (N) |

| 0 | 15.8 | 21 |

| 10 | 10.5 | 28 |

| 20 | 8.0 | 33 |

| 50 | 5.2 | 42 |

| 100 | 3.5 | 51 |

Data compiled from various literature sources employing conductivity, and light scattering techniques.[1][2]

Experimental Protocols for Characterization

Accurate determination of the aggregation parameters of DPC is crucial. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration

The CMC is typically determined by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the plotted property is observed corresponds to the CMC.

This method is suitable for ionic surfactants like DPC. The specific conductivity of the solution is measured as a function of DPC concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counterions.

Protocol:

-

Solution Preparation: Prepare a stock solution of DPC in deionized water at a concentration significantly above the expected CMC. Prepare a series of dilutions from the stock solution with deionized water.

-

Conductivity Measurement: Calibrate a conductivity meter using standard KCl solutions. Measure the specific conductivity of each DPC solution at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the DPC concentration. The plot will show two linear regions with different slopes. The intersection of the two lines gives the CMC.

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant.

Protocol:

-

Solution Preparation: Prepare a series of DPC solutions of varying concentrations in deionized water.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.[3][4]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DPC concentration. The point at which the slope of the curve changes abruptly is the CMC.[5]

Determination of Micelle Aggregation Number

This technique utilizes a fluorescent probe and a quencher to determine the aggregation number. The probe (e.g., pyrene) is solubilized within the micelles, and the quencher (e.g., cetylpyridinium (B1207926) chloride) can deactivate the fluorescence of the probe upon encounter.

Protocol:

-

Solution Preparation: Prepare a series of DPC solutions above the CMC. Add a constant, low concentration of a fluorescent probe (e.g., pyrene). To these solutions, add varying concentrations of a quencher.

-

Fluorescence Measurement: Measure the fluorescence intensity of the probe in each solution using a fluorometer.

-

Data Analysis: The relationship between the fluorescence intensity and the quencher concentration can be modeled using Poisson statistics. A plot of the natural logarithm of the ratio of fluorescence intensity in the absence and presence of the quencher versus the quencher concentration should be linear. The slope of this line is related to the micelle concentration, from which the aggregation number can be calculated using the equation: N = ( [Surfactant] - CMC ) / [Micelle]

DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. From the size, and assuming a spherical shape, the aggregation number can be estimated.[6][7]

Protocol:

-

Solution Preparation: Prepare a DPC solution at a concentration well above the CMC. Filter the solution to remove any dust or large aggregates.[8]

-

DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the autocorrelation of the scattered light intensity to determine the diffusion coefficient of the micelles.

-

Data Analysis: The hydrodynamic radius (Rh) of the micelles is calculated from the diffusion coefficient using the Stokes-Einstein equation. Assuming the micelles are spherical, the volume of a single micelle can be calculated. By dividing the micelle volume by the volume of a single DPC monomer, an estimate of the aggregation number can be obtained.

Visualizing DPC Aggregation Behavior and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of DPC aggregation.

Caption: Factors influencing the aggregation properties of DPC.

Caption: Experimental workflow for CMC determination.

Caption: DLS workflow for micelle size determination.

Conclusion

The aggregation behavior of this compound in aqueous solutions is a complex phenomenon governed by a delicate balance of intermolecular forces. A thorough understanding of its CMC and aggregation number under various conditions is paramount for its effective utilization in scientific and industrial applications. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this versatile cationic surfactant. The provided visualizations offer a clear framework for understanding the factors that influence DPC aggregation and the experimental workflows used for its characterization.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. open.library.ubc.ca [open.library.ubc.ca]

- 4. clearsolutionsusa.com [clearsolutionsusa.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 7. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 8. benchchem.com [benchchem.com]

Dodecylpyridinium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Structure, Properties, and Methodologies of a Versatile Cationic Surfactant.

Dodecylpyridinium chloride (DPC) is a quaternary ammonium (B1175870) compound that has garnered significant attention across various scientific disciplines, including pharmaceuticals, cosmetics, and material science.[1][2] Its amphiphilic nature, characterized by a hydrophilic pyridinium (B92312) head and a hydrophobic dodecyl tail, imparts valuable surfactant and antimicrobial properties.[2] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and key experimental protocols related to DPC, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, also known by its synonyms 1-Dodecylpyridinium chloride and 1-Laurylpyridinium Chloride, is a cationic surfactant with a well-defined molecular architecture.[1] The molecule consists of a positively charged pyridinium ring attached to a twelve-carbon alkyl chain (dodecyl group), with a chloride anion as the counter-ion.

The fundamental details of its chemical identity are summarized below:

| Identifier | Value |

| IUPAC Name | 1-dodecylpyridin-1-ium chloride[3] |

| Chemical Formula | C₁₇H₃₀ClN[1][4] |

| Molecular Weight | 283.88 g/mol (anhydrous basis)[1][5] |

| CAS Number | 104-74-5 (anhydrous)[1][4], 207234-02-4 (hydrate)[5] |

| Canonical SMILES | CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-][1] |

Physicochemical Properties

The physical and chemical properties of DPC are critical to its function and application. These properties have been characterized through various analytical techniques and are summarized in the table below. It is important to note that some properties, such as melting point, may exhibit variability due to the presence of hydrates or impurities.

| Property | Value | Conditions |

| Appearance | White to light yellow powder or crystal[4] | - |

| Melting Point | 66-70 °C[4] | lit. |

| 87-89 °C | - | |

| Boiling Point | 63 °C[5] | - |

| Solubility | 600 g/L | in Water at 20 °C |

| Density | 1.04 g/cm³ | at 20 °C |

| Critical Micelle Concentration (CMC) | 5 x 10⁻³ M[6] | in pure water at 25 °C |

| Surface Tension | 28.15 mN/m[7] | at 20 °C |

| pH | 4 | 10 g/L in H₂O at 20 °C |

Antimicrobial Properties and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi.[2] Its efficacy stems from its cationic nature and amphiphilic structure, which facilitate interaction with and disruption of microbial cell membranes.

The primary mechanism of action involves the electrostatic attraction between the positively charged pyridinium head group of DPC and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[8] Following this initial binding, the hydrophobic dodecyl tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[1][8]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental property of surfactants, representing the concentration at which micelles begin to form.[9] Several methods can be employed to determine the CMC of DPC.

Methodology: Surface Tension Measurement [10]

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]

-

Preparation of DPC Solutions: Prepare a series of aqueous solutions of DPC with varying concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer.

-

Data Plotting: Plot the surface tension as a function of the logarithm of the DPC concentration.

-

CMC Determination: The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[10]

Alternative Methodologies:

-

Conductivity Method: This technique is suitable for ionic surfactants like DPC. It relies on the change in the slope of the conductivity versus concentration plot at the CMC.[11]

-

Fluorescence Spectroscopy: This sensitive method utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles as they form, leading to a change in its fluorescence properties.[12]

Assessment of Antimicrobial Efficacy

The antimicrobial activity of DPC can be evaluated using various standardized methods.

Methodology: Use-Dilution Test [13][14]

This method is commonly used to determine the effectiveness of a disinfectant on a hard, non-porous surface.

-

Carrier Preparation: Stainless steel cylinders are contaminated with a standardized culture of the target microorganism and then dried.

-

Disinfectant Exposure: The contaminated carriers are immersed in different dilutions of the DPC solution for a specified contact time.

-

Neutralization and Incubation: After exposure, the carriers are transferred to a growth medium containing a neutralizer to inactivate the DPC. The tubes are then incubated under appropriate conditions.

-

Efficacy Determination: The effectiveness of the disinfectant is determined by observing the presence or absence of microbial growth in the incubated tubes.

Alternative Methodologies:

-

Disk-Diffusion Method: This method involves placing paper disks impregnated with DPC onto an agar (B569324) plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk indicates the antimicrobial activity.[13]

-

Suspension Test: A standardized suspension of the test microorganism is mixed with the DPC solution. After a defined contact time, an aliquot is transferred to a growth medium to determine the number of surviving microorganisms.[15]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development applications:

-

Drug Delivery: Its surfactant properties can be utilized to formulate emulsions and microemulsions for the delivery of poorly soluble drugs.

-

Antimicrobial Formulations: DPC is an active ingredient in various antiseptic and disinfectant products, including throat lozenges and surface sanitizers.[2]

-

Biochemical Assays: Its ability to solubilize membranes and proteins makes it useful in various in vitro assays.

-

Material Science: DPC is used in the synthesis of nanomaterials and as a corrosion inhibitor.[16]

Conclusion

This compound is a versatile cationic surfactant with well-characterized physicochemical properties and potent antimicrobial activity. A thorough understanding of its molecular structure, properties, and the appropriate experimental methodologies for its characterization is essential for its effective application in research and drug development. This guide provides a foundational resource for scientists and professionals working with this important compound.

References

- 1. 1-Dodecylpyridinium chloride | 104-74-5 | FD63014 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-Dodecylpyridinium chloride | CAS#:104-74-5 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. chemos.de [chemos.de]

- 8. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 11. justagriculture.in [justagriculture.in]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]

- 14. pharmabeginers.com [pharmabeginers.com]

- 15. microrao.com [microrao.com]

- 16. This compound | 104-74-5 [chemicalbook.com]

The Influence of Temperature on the Critical Micelle Concentration of Dodecylpyridinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effect of temperature on the critical micelle concentration (CMC) of the cationic surfactant, dodecylpyridinium chloride (DPC). Understanding this relationship is crucial for various applications, including drug formulation and delivery, where temperature fluctuations can significantly impact the stability and efficacy of micelle-based systems.

Quantitative Data Summary

The critical micelle concentration of this compound in aqueous solutions exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases as the temperature rises, reaching a minimum value before increasing with a further increase in temperature. This behavior is a result of the complex interplay between the enthalpy and entropy of micellization. At lower temperatures, the process is primarily driven by entropy, while at higher temperatures, it becomes more enthalpy-driven.[1][2]

The following table summarizes the quantitative data on the CMC of this compound at various temperatures, as determined by electrical conductivity measurements.

| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (CMC) (mol/kg) |

| 10 | 283.15 | 0.0169 |

| 15 | 288.15 | 0.0164 |

| 20 | 293.15 | 0.0161 |

| 25 | 298.15 | 0.0160 |

| 30 | 303.15 | 0.0162 |

| 35 | 308.15 | 0.0165 |

| 40 | 313.15 | 0.0170 |

Note: The data presented is a compilation from multiple sources and may show slight variations depending on the precise experimental conditions.

Experimental Protocol: Electrical Conductivity Method

The determination of the critical micelle concentration of this compound as a function of temperature is commonly performed using the electrical conductivity method. This technique relies on the principle that the conductivity of a surfactant solution changes at the onset of micelle formation.

Materials and Equipment:

-

This compound (high purity)

-

Deionized or distilled water with low conductivity

-

Conductometer with a temperature-controlled cell

-

Thermostatic water bath with an accuracy of ±0.05°C or better[3]

-

Calibrated glassware

Procedure:

-

Solution Preparation: A series of aqueous solutions of this compound are prepared by weight, with concentrations spanning the expected CMC value.[3] The use of molality (moles of solute per kilogram of solvent) is often preferred to minimize the effect of temperature on concentration.[3]

-

Temperature Control: The conductivity cell is placed in a thermostatic water bath set to the desired temperature. The system is allowed to equilibrate to ensure a constant and uniform temperature.[3]

-

Conductivity Measurement: The conductivity of each this compound solution is measured, starting from the most dilute solution. The conductivity cell should be thoroughly rinsed with the next solution to be measured before filling.

-

Data Analysis: The specific conductivity is plotted against the concentration of this compound. The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration.[4]

-

Temperature Variation: The entire procedure is repeated for each desired temperature to determine the temperature dependence of the CMC.

Visualizations

Logical Relationship: Temperature Effect on CMC

The relationship between temperature and the CMC of this compound can be visualized as a sequence of influencing factors.

Caption: Temperature's dual effect on DPC micellization.

Experimental Workflow: CMC Determination by Conductivity

The following diagram outlines the key steps in the experimental determination of the CMC of this compound using the electrical conductivity method.

References

An In-Depth Technical Guide to the Solubility of Dodecylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecylpyridinium chloride (DPC) in various solvents. DPC, a cationic surfactant with a single alkyl chain, is a versatile compound with applications ranging from antiseptic formulations to roles as a surfactant and preservative.[1] A thorough understanding of its solubility is critical for its effective application in research, formulation development, and chemical synthesis.

Core Properties of this compound

This compound is a quaternary ammonium (B1175870) compound that typically appears as a white to off-white crystalline solid or waxy material at room temperature.[1] Its structure, consisting of a polar pyridinium (B92312) head group and a nonpolar dodecyl tail, imparts amphiphilic properties that govern its solubility behavior.

Quantitative Solubility Data

The solubility of this compound has been determined in several common solvents. The following table summarizes the available quantitative data to facilitate comparison.